molecular formula C14H24N4O3 B2365926 Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate CAS No. 2415526-44-0

Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B2365926
CAS No.: 2415526-44-0
M. Wt: 296.371
InChI Key: YANCEUOTTXDMNB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings.

Scientific Research Applications

Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of triazole-containing compounds.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole moiety can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with an aminomethylphenyl substituent instead of a triazole moiety.

    Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: This compound lacks the triazole ring, making it less versatile in certain chemical reactions.

Uniqueness

Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate is unique due to the presence of both a triazole ring and a piperidine ring, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of applications in various fields of research.

Properties

IUPAC Name

tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)17-7-5-12(6-8-17)18-9-11(10-20-4)15-16-18/h9,12H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANCEUOTTXDMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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